5-Aminoisotonitazene chemical structure and properties
5-Aminoisotonitazene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of 5-Aminoisotonitazene. It includes detailed experimental protocols for its analysis and discusses its role as a metabolite of the potent synthetic opioid, isotonitazene.
Chemical Structure and Properties
5-Aminoisotonitazene is a benzimidazole-derived synthetic opioid and a primary active metabolite of isotonitazene.[1][2] The core structure consists of a benzimidazole ring system, which is characteristic of the "nitazene" class of opioids.
Table 1: Chemical and Physical Properties of 5-Aminoisotonitazene
| Property | Value | Reference |
| IUPAC Name | N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-amino-1H-benzimidazole-1-ethanamine | [1] |
| Synonyms | 5-Amino Isotodesnitazene | [1] |
| CAS Number | 2732926-25-7 | [1] |
| Molecular Formula | C23H32N4O | [1] |
| Molecular Weight | 380.53 g/mol | |
| Appearance | Not explicitly stated, but likely a solid at room temperature. | |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (10 mg/ml). Sparingly soluble in a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml). | [1] |
| Melting Point | Not available. | |
| Boiling Point | Not available. |
Pharmacology
5-Aminoisotonitazene is an active opioid agonist, though it is less potent than its parent compound, isotonitazene.[3] Its primary mechanism of action is through the activation of the µ-opioid receptor (MOR), which is responsible for the analgesic and euphoric effects of opioids, as well as their adverse effects like respiratory depression.
Table 2: Pharmacological Data for 5-Aminoisotonitazene
| Parameter | Value | Assay System | Reference |
| µ-Opioid Receptor (MOR) EC50 | 383 nM | In vitro functional assay | [3] |
Signaling Pathway
The activation of the µ-opioid receptor by an agonist like 5-Aminoisotonitazene initiates a G-protein mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. The overall effect is a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.
Metabolism
5-Aminoisotonitazene is a metabolite of isotonitazene, formed through the reduction of the nitro group at the 5-position of the benzimidazole ring.[2][3][4] This metabolic transformation is a common pathway for nitroaromatic compounds. In forensic casework, 5-aminosotonitazene has been identified predominantly in blood samples of individuals exposed to isotonitazene.[2][4]
Experimental Protocols
Synthesis
General Procedure for Nitro Group Reduction:
A common method for the reduction of an aromatic nitro group to an amine involves the use of a reducing agent such as tin(II) chloride in the presence of a strong acid like hydrochloric acid, or through catalytic hydrogenation.
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Method 1: Tin(II) Chloride Reduction
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Dissolve Isotonitazene in a suitable solvent (e.g., ethanol).
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Add an excess of tin(II) chloride dihydrate.
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Add concentrated hydrochloric acid and heat the mixture under reflux.
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Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).
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Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
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Purify the crude product by chromatography.
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Method 2: Catalytic Hydrogenation
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Dissolve Isotonitazene in a suitable solvent (e.g., ethanol or ethyl acetate).
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Add a catalyst, such as palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
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Stir the reaction at room temperature until the uptake of hydrogen ceases.
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Filter the catalyst and concentrate the filtrate to obtain the product.
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Purify as needed.
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Analytical Methodologies
The quantification of 5-Aminoisotonitazene in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 3: LC-MS/MS Parameters for the Analysis of 5-Aminoisotonitazene
| Parameter | Description | Reference |
| Instrumentation | Liquid chromatograph coupled to a triple quadrupole mass spectrometer | [3][5] |
| Sample Preparation | Basic liquid-liquid extraction or solid-phase extraction | [5] |
| Chromatographic Column | C18 analytical column | [5] |
| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents (e.g., ammonium formate buffer and methanol/acetonitrile) | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [5] |
| Calibration Range | 1.0 - 50 ng/mL in blood | [3][5] |
| Limit of Detection (LOD) | 0.1 ng/mL in blood | [3][5] |
| Limit of Quantitation (LOQ) | 1.0 ng/mL in blood | [3][5] |
Representative Experimental Workflow:
In Vitro Pharmacological Assays
µ-Opioid Receptor Binding Assay (General Protocol):
This assay determines the affinity of a compound for the µ-opioid receptor.
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Materials: Cell membranes expressing the human µ-opioid receptor, a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO), test compound (5-Aminoisotonitazene), and appropriate buffers.
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Procedure:
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Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
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Allow the binding to reach equilibrium.
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Separate the bound and free radioligand by rapid filtration.
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Measure the radioactivity of the filter-bound material using liquid scintillation counting.
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Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
µ-Opioid Receptor Functional Assay (e.g., [³⁵S]GTPγS Binding Assay - General Protocol):
This assay measures the functional activation of the µ-opioid receptor by an agonist.
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Materials: Cell membranes expressing the human µ-opioid receptor, [³⁵S]GTPγS, GDP, test compound (5-Aminoisotonitazene), and assay buffer.
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Procedure:
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Incubate the cell membranes with various concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.
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The agonist-activated receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
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Separate the bound and free [³⁵S]GTPγS by filtration.
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Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
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Data Analysis: Plot the concentration-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist).
Conclusion
5-Aminoisotonitazene is a pharmacologically active metabolite of isotonitazene that acts as a µ-opioid receptor agonist. While less potent than its parent compound, its presence in biological samples is a clear indicator of exposure to isotonitazene. The analytical methods described provide a robust framework for its detection and quantification in forensic and clinical settings. Further research into the specific synthetic pathways and a more detailed toxicological profile of 5-Aminoisotonitazene would be beneficial for a more complete understanding of its pharmacological and toxicological significance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isotonitazene Quantitation and Metabolite Discovery in Authentic Forensic Casework [cfsre.org]
- 3. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
